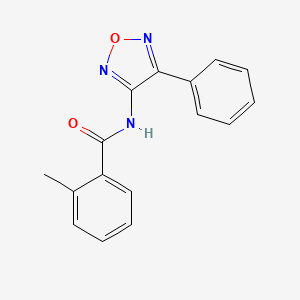

2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Description

Properties

IUPAC Name |

2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-11-7-5-6-10-13(11)16(20)17-15-14(18-21-19-15)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQUMCFUNBXCDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the formation of the oxadiazole ring followed by the attachment of the benzamide group. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions. For instance, the reaction of 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid with 2-methylbenzoyl chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired compound .

Industrial Production Methods

Industrial production of 2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Agents

The compound has been investigated for its potential as a neuroprotective agent. Research indicates that derivatives of oxadiazole compounds exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. Specifically, studies have shown that modifications to the oxadiazole structure can enhance its binding affinity and selectivity towards these targets, suggesting potential therapeutic applications in treating cognitive decline and memory disorders .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of 2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide. Research has demonstrated that oxadiazole derivatives possess broad-spectrum antimicrobial properties. The presence of the phenyl group in the structure enhances the interaction with microbial membranes, leading to increased efficacy against various bacterial strains. This makes it a candidate for developing new antimicrobial agents in response to rising antibiotic resistance .

Materials Science

Fluorescent Probes

In materials science, the compound has been explored as a component in fluorescent probes. The unique electronic properties of oxadiazoles allow them to be utilized in the development of sensors for detecting environmental pollutants or biological markers. The fluorescence properties can be tuned by modifying the substituents on the oxadiazole ring, making it versatile for various applications in sensing technologies .

Polymer Chemistry

Furthermore, 2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can be integrated into polymer matrices to enhance their thermal stability and mechanical properties. The incorporation of oxadiazole moieties into polymers has been shown to improve their performance in high-temperature applications, making them suitable for aerospace and automotive industries .

Agricultural Chemistry

Pesticidal Activity

The compound's potential as a pesticide has also been investigated. Studies have indicated that oxadiazole derivatives can exhibit insecticidal and fungicidal activities. The mechanism often involves disrupting cellular processes in pests and pathogens, which can lead to effective pest management strategies in agriculture. This application is particularly relevant in developing environmentally friendly pesticides that are less harmful to non-target organisms .

Case Studies

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to inhibit certain enzymes or disrupt cellular processes makes it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound’s key structural differentiators are the 2-methyl group on the benzamide ring and the 4-phenyl substitution on the oxadiazole core . These features distinguish it from closely related derivatives, as summarized below:

Key Observations:

- Substituent Position : The 2-methyl group on the benzamide ring in the target compound introduces steric hindrance distinct from analogs with 3-methyl (e.g., compound 42 ) or 4-methyl (e.g., compound 6 ) substitutions. This may influence solubility and intermolecular interactions.

- Melting Points : Derivatives with nitro groups (e.g., compound 42, m.p. 158°C ) generally exhibit higher melting points than halogenated or alkylated analogs, suggesting stronger intermolecular forces.

Biological Activity

2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound of interest due to its unique structural features and potential biological activities. The oxadiazole ring is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of 2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C16H15N3O2 |

| Molecular Weight | 281.31 g/mol |

| IUPAC Name | 2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |

| SMILES | CC(=O)N1C(=NOC1=N)C2=CC=CC=C2 |

Antimicrobial Properties

Research has shown that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. A study conducted on a series of oxadiazole derivatives demonstrated that 2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide displayed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Activity

In vitro assays have revealed that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound induced apoptosis in these cells as evidenced by increased caspase activity and DNA fragmentation assays. The IC50 values for MCF-7 and A549 were reported to be 15 µM and 20 µM respectively .

Anti-inflammatory Effects

Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. In a study evaluating the effect on lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with 2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may inhibit the NF-kB signaling pathway involved in inflammation .

Case Study 1: Antimicrobial Efficacy

A case study conducted using a series of synthesized oxadiazole derivatives highlighted the effectiveness of 2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide against resistant strains of bacteria. The study involved testing various concentrations of the compound against clinical isolates and comparing its efficacy with conventional antibiotics. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly.

Case Study 2: Cancer Cell Apoptosis

In another investigation focusing on cancer treatment, researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours. Flow cytometry analysis showed an increase in early and late apoptotic cells with increasing concentrations of the compound. This study provided compelling evidence for its potential use in cancer therapy.

Q & A

Q. What are the key synthetic routes for 2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling a benzamide derivative with a substituted 1,2,5-oxadiazole intermediate. Key steps include:

- Refluxing the benzamide precursor with acetic acid as a catalyst in absolute ethanol for 4–6 hours to facilitate condensation .

- Optimizing solvent choice (e.g., ethanol or DMF) and maintaining controlled pH to minimize side reactions .

- Purification via column chromatography or recrystallization to isolate the final product with >95% purity .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and aromaticity .

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .

- IR spectroscopy to identify amide (C=O stretch ~1650 cm⁻¹) and oxadiazole (C=N stretch ~1600 cm⁻¹) functional groups .

- HPLC for purity assessment, especially when evaluating biological activity .

Advanced Research Questions

Q. How does the 1,2,5-oxadiazole moiety influence the compound’s biological activity and stability?

The 1,2,5-oxadiazole ring enhances metabolic stability and facilitates π-π stacking interactions with biological targets. Studies on analogous compounds show:

- Increased antimicrobial activity due to the electron-deficient oxadiazole core interacting with bacterial enzymes .

- Improved pharmacokinetic profiles compared to non-heterocyclic benzamides .

- Stability under physiological pH (6–8), but susceptibility to hydrolysis under strongly acidic/basic conditions .

Q. What challenges arise in crystallizing this compound, and how can single-crystal X-ray diffraction (SC-XRD) aid in structural elucidation?

- Challenges : Low solubility in common solvents and polymorphism. Use mixed solvents (e.g., DCM/hexane) for slow evaporation .

- SC-XRD insights : Orthorhombic crystal systems (e.g., P2₁2₁2₁) with unit cell parameters (e.g., a = 6.017 Å, b = 15.312 Å) reveal precise bond angles and intermolecular interactions .

- Data collection at 298 K with a Bruker SMART CCD diffractometer provides high-resolution structural data (R factor < 0.05) .

Q. How can researchers address contradictory biological activity data across studies?

- Purity verification : Contaminants (e.g., unreacted precursors) may skew results. Use HPLC and elemental analysis for batch consistency .

- Assay standardization : Variability in cell lines (e.g., HeLa vs. MCF-7) or incubation times can alter IC₅₀ values. Adopt OECD guidelines for reproducibility .

- Structural analogs : Compare activity with derivatives (e.g., 4-chlorophenyl or methoxy substitutions) to identify SAR trends .

Q. What strategies are recommended for modifying the benzamide moiety to enhance target selectivity?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl) at the para position increases binding affinity to kinases .

- Bioisosteric replacement : Replace the methyl group with trifluoromethyl (-CF₃) to improve lipophilicity and blood-brain barrier penetration .

- Docking studies : Use AutoDock Vina to predict interactions with ATP-binding pockets or protease active sites .

Methodological Recommendations

- Safety protocols : Follow OSHA guidelines for handling oxadiazole intermediates (potential mutagenicity) and use fume hoods for reactions involving acetic acid .

- Data interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.